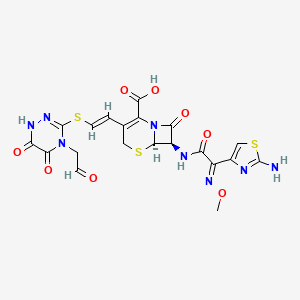
Cefatiolene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ceftiolene is a semisynthetic, broad-spectrum, third-generation cephalosporin with antibacterial activity. Ceftiolene binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Aplicaciones Científicas De Investigación
Antibacterial Activity
In Vitro Studies:
Cefatiolene has demonstrated significant antibacterial activity in vitro against a variety of pathogens. A multicenter study reported its effectiveness compared to other antibiotics, showcasing its potency against strains resistant to traditional treatments. Specifically, it was found to be effective against:
- Staphylococcus aureus (including methicillin-resistant strains)
- Escherichia coli
- Klebsiella pneumoniae
- Pseudomonas aeruginosa .
Clinical Applications:
The compound has been utilized in clinical settings for treating complicated skin and soft tissue infections, as well as intra-abdominal infections. Its ability to penetrate well into tissues makes it suitable for such applications.
Case Studies
-
Complicated Skin Infections:
A clinical trial involving patients with complicated skin and soft tissue infections showed that this compound was effective in achieving clinical cure rates comparable to those of standard therapies. The study highlighted a favorable safety profile with minimal adverse effects reported. -
Intra-Abdominal Infections:
Another study focused on the use of this compound in patients with intra-abdominal infections. Results indicated that this compound provided effective bacterial eradication and was well tolerated by patients, with a low incidence of gastrointestinal side effects.
Safety Profile
This compound has been evaluated for its safety in various populations. The most common adverse effects reported include:
- Gastrointestinal disturbances (nausea, diarrhea)
- Allergic reactions (rash)
- Changes in liver enzyme levels.
However, serious adverse effects are rare, making it a viable option for patients who may not tolerate other antibiotics well.
Comparative Efficacy
In comparative studies, this compound has been shown to have superior efficacy against certain resistant bacterial strains when compared to other third-generation cephalosporins and alternative antibiotic classes. Its unique chemical structure allows for enhanced binding to penicillin-binding proteins, which is critical for its antibacterial action.
Propiedades
Fórmula molecular |
C20H18N8O8S3 |
|---|---|
Peso molecular |
594.6 g/mol |
Nombre IUPAC |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-[[5,6-dioxo-4-(2-oxoethyl)-1H-1,2,4-triazin-3-yl]sulfanyl]ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C20H18N8O8S3/c1-36-26-10(9-7-39-19(21)22-9)13(30)23-11-15(32)28-12(18(34)35)8(6-38-17(11)28)2-5-37-20-25-24-14(31)16(33)27(20)3-4-29/h2,4-5,7,11,17H,3,6H2,1H3,(H2,21,22)(H,23,30)(H,24,31)(H,34,35)/b5-2+,26-10+/t11-,17-/m1/s1 |
Clave InChI |
WJXAHFZIHLTPFR-RRBRMZJWSA-N |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C=CSC4=NNC(=O)C(=O)N4CC=O)C(=O)O |
SMILES isomérico |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)/C=C/SC4=NNC(=O)C(=O)N4CC=O)C(=O)O |
SMILES canónico |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C=CSC4=NNC(=O)C(=O)N4CC=O)C(=O)O |
Sinónimos |
cefatiolene RP 42980 RP-42980 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















